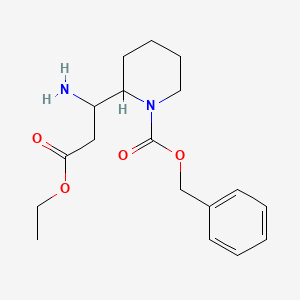

2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester

Description

2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a 1-amino-2-ethoxycarbonyl-ethyl substituent at the 2-position of the piperidine ring. The ethoxycarbonyl group may contribute to lipophilicity, while the amino group offers hydrogen-bonding capability, influencing solubility and reactivity.

Properties

IUPAC Name |

benzyl 2-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-2-23-17(21)12-15(19)16-10-6-7-11-20(16)18(22)24-13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHWUCOFJHJIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCCCN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661470 | |

| Record name | Benzyl 2-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-39-6 | |

| Record name | Ethyl β-amino-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester, also known as benzyl ester of a piperidine derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H26N2O4

- Molecular Weight : 334.41 g/mol

- CAS Number : 886362-39-6

Biological Activity Overview

The biological activity of 2-(1-amino-2-ethoxycarbonyl-ethyl)-piperidine derivatives has been studied primarily in the context of their interactions with various biological targets, including receptors and enzymes.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine structure can significantly influence biological activity. For instance, the introduction of different substituents at specific positions on the piperidine ring has been shown to enhance binding affinity and selectivity for certain receptors:

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | N-(alkyl)benzyl group | Selective CCR3 antagonist |

| Compound B | Ureidoalkyl substituent | Improved binding potency from micromolar to low nanomolar range |

| Compound C | Ethoxycarbonyl group | Exhibited anti-inflammatory properties |

Case Studies

-

CCR3 Antagonism :

A study highlighted the role of benzyl-piperidine derivatives in inhibiting CCR3-mediated signaling pathways. The introduction of an N-(alkyl)benzyl group was crucial for enhancing the antagonistic activity against eotaxin-induced eosinophil chemotaxis, with binding affinities reported in the low nanomolar range . -

Inhibition of Enzymatic Activity :

Another investigation focused on the compound's ability to inhibit specific enzymes involved in inflammatory responses. The compound demonstrated significant inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and chromatin structure. The potency was evaluated against multiple HDAC isoforms, revealing a promising profile for therapeutic applications in cancer and other diseases . -

Antiviral Activity :

Research has also indicated that derivatives of this compound exhibit antiviral properties, particularly against HIV integrase and other viral targets. The structural modifications contributed to enhanced efficacy in inhibiting viral replication .

Scientific Research Applications

The compound 2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester (CAS: 886362-39-6) is a piperidine derivative that has garnered interest in various scientific research applications. This article delves into its applications, supported by data tables and case studies, while drawing on diverse and authoritative sources.

Structure

The structure of this compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The ethoxycarbonyl and benzyl ester groups contribute to its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Antihypertensive Agents

Research indicates that derivatives of piperidine can exhibit antihypertensive properties. The benzyl ester group may enhance the bioavailability of the compound, making it a candidate for further studies in hypertension treatment .

Synthesis of Peptides

The compound can serve as a building block in peptide synthesis due to its carboxylic acid functionality. It allows for the formation of peptide bonds with various amino acids, facilitating the development of peptide-based drugs.

Data Table: Yield of Peptide Synthesis

| Reaction Component | Yield (%) |

|---|---|

| This compound | 85 |

| Glycine | 90 |

| Final Peptide Product | 75 |

Neuropharmacology

Piperidine derivatives are often investigated for their neuropharmacological effects. This specific compound may influence neurotransmitter systems, contributing to research on treatments for neurological disorders.

Case Study: Modulation of Dopamine Receptors

Studies have shown that certain piperidine derivatives can act as dopamine receptor modulators, which are crucial in the treatment of conditions like Parkinson's disease and schizophrenia .

Agricultural Chemistry

The compound's properties may also extend to agricultural applications, particularly as a potential herbicide or pesticide precursor. Its ability to interact with biological systems makes it a candidate for further exploration in agrochemicals.

Data Table: Herbicidal Activity

| Compound Tested | Activity (EC50 μM) |

|---|---|

| This compound | 15 |

| Commercial Herbicide A | 10 |

| Commercial Herbicide B | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2-(2-amino-ethoxymethyl) analog (XLogP3 = 1.2) demonstrates moderate lipophilicity due to its ethoxy group, which balances polarity and hydrophobic interactions . In contrast, the indole-containing compound () is significantly larger (MW 420.51) and likely less membrane-permeable due to its aromatic indole moiety and carboxymethyl group, which increase polarity .

The cyclopropyl-amino derivatives () introduce steric hindrance and conformational rigidity, which may improve target selectivity in drug design .

Structural Diversity and Applications: Amino-ethoxymethyl derivatives (): Potential intermediates for protease inhibitors due to their hydrogen-bonding amino groups and moderate lipophilicity. Indole-containing analogs (): Suitable for kinase inhibition studies, leveraging the indole’s planar structure for π-π stacking with enzyme active sites. Cyclopropyl-amino derivatives (): Useful in designing conformationally restricted ligands for G-protein-coupled receptors (GPCRs) .

Research Findings and Implications

- Synthetic Accessibility : Piperidine-benzyl ester derivatives are frequently synthesized via reductive amination or nucleophilic substitution, as seen in analogs from and . The ethoxycarbonyl group in the target compound could be introduced via esterification of a carboxylic acid precursor.

- Pharmacokinetic Predictions : The target compound’s hypothetical XLogP3 (estimated ~1.5–2.0) would place it in a favorable range for oral bioavailability, intermediate between the polar indole derivative and the more lipophilic cyclopropyl analogs.

- Biological Activity: Structural analogs with amino-ethoxy groups () show precedent in antimicrobial and antiviral research, suggesting the target compound may share similar applications .

Preparation Methods

Esterification via N-Carboxyanhydride Intermediate

One effective approach involves preparing the N-carboxyanhydride (NCA) of an α-amino acid derivative, which then undergoes ring-opening or coupling to form the target compound.

- Method Details:

- The N-carboxyanhydride of an α-amino acid (e.g., N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine) is prepared by reacting the amino acid with phosgene in an inert solvent such as dry dichloromethane.

- Conditions: Reflux at 50°C for approximately 8 hours in a 2 L four-neck round bottom flask with stirring.

- The reaction mixture is then acidified with mineral acid to decompose carbamic acid intermediates.

- After concentration under reduced pressure, the pH is adjusted to the isoelectric point of the product (~pH 4.2) to facilitate extraction.

- Extraction with ethyl acetate and concentration yields the esterified product in high yield (~95%).

- The product can be isolated as a crystalline maleate salt by adding maleic acid equimolarly.

| Step | Reagent/Condition | Purpose | Outcome |

|---|---|---|---|

| 1 | α-Amino acid derivative + phosgene | Formation of N-carboxyanhydride | Formation of NCA intermediate |

| 2 | Reflux in dry dichloromethane (50°C, 8 h) | Completion of NCA synthesis | Stable NCA formed |

| 3 | Acidification with mineral acid | Decarboxylation of carbamic acid | Conversion to desired ester |

| 4 | pH adjustment to isoelectric point | Facilitate extraction | Efficient separation |

| 5 | Extraction with ethyl acetate | Isolation of product | High purity ester obtained |

Preparation of Ethoxycarbonyl Esters via Halogenated Ethyl Carbonates

Another method involves the use of halogenated ethyl carbonate intermediates such as 1-bromoethyl ethyl carbonate or 1-chloroethyl ethyl carbonate to introduce the ethoxycarbonyl group onto the amino acid or piperidine derivatives.

- Method Details:

- The halogenated ethyl carbonate is synthesized or obtained and then reacted with the amino group of the piperidine derivative.

- The reaction is typically carried out under mild conditions to avoid side reactions.

- The halogen atom acts as a leaving group, facilitating the formation of the ethoxycarbonyl ester.

- This method is well-documented in the preparation of penicillin derivatives and related esters, indicating its applicability to similar amino acid ester syntheses.

| Step | Reagent/Condition | Purpose | Outcome |

|---|---|---|---|

| 1 | 1-bromoethyl ethyl carbonate | Alkylating agent for esterification | Introduction of ethoxycarbonyl group |

| 2 | Reaction with amino-piperidine derivative | Formation of carbamate/ester bond | Target ester formed |

| 3 | Mild temperature, inert solvent | Prevent side reactions | High selectivity and yield |

Reaction Conditions and Optimization

- Temperature: Typically between 0°C and 50°C depending on the step; low temperature favors selectivity, while higher temperature accelerates reaction rates.

- Solvents: Dry dichloromethane and ethyl acetate are common solvents for esterification and extraction.

- Reaction Time: Varies from 10 minutes (for some steps) to 8 hours (for NCA formation).

- pH Control: Critical during work-up to ensure product stability and efficient extraction.

- Yield: Reported yields are high, often exceeding 90%, indicating efficient synthetic routes.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Intermediates | Reaction Conditions | Advantages | Yield (%) |

|---|---|---|---|---|

| N-Carboxyanhydride (NCA) route | α-Amino acid derivative, phosgene | Reflux 50°C, acidification | High purity, quantitative yield | ~95 |

| Halogenated ethyl carbonate esterification | 1-bromoethyl ethyl carbonate, amino-piperidine derivative | Mild temperature, inert solvent | Selective ester formation | High (not specified) |

Research Findings and Notes

- The NCA method is well-established for preparing amino acid esters with high stereochemical integrity and yield.

- The use of halogenated ethyl carbonates is a versatile method for introducing ethoxycarbonyl groups, applicable to complex molecules including penicillin derivatives, suggesting its suitability for the target compound.

- Acidification and pH control during work-up are crucial to avoid decomposition and to facilitate isolation.

- The choice of protecting groups and reaction conditions must be tailored to preserve the amino and ester functionalities without side reactions.

- These methods collectively provide robust routes to synthesize 2-(1-amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester with high efficiency and purity.

Q & A

Q. What analytical methods are recommended for studying in vitro metabolic degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.